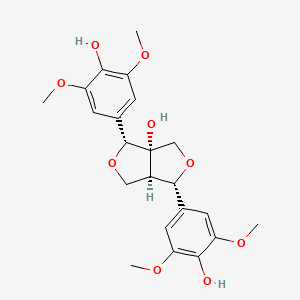

8-Hydroxysyringaresinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26O9 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3,5-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C22H26O9/c1-26-14-5-11(6-15(27-2)18(14)23)20-13-9-30-21(22(13,25)10-31-20)12-7-16(28-3)19(24)17(8-12)29-4/h5-8,13,20-21,23-25H,9-10H2,1-4H3/t13-,20-,21-,22-/m1/s1 |

InChI Key |

NUUIAGCSVIKGMC-FHIZRCNDSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |

Origin of Product |

United States |

Ii. Occurrence and Distribution in Biological Systems

Plant Sources and Species-Specific Distribution

8-Hydroxysyringaresinol has been identified in a diverse range of plants, often alongside its parent compound, syringaresinol (B1662434), and other related lignans (B1203133). Its distribution is species-specific, with varying concentrations and forms (e.g., glycosides) depending on the botanical source.

Fraxinus Species (e.g., F. mandshurica, F. mandshurica var. japonica, F. oxycarba)

The genus Fraxinus, commonly known as ash trees, is a notable source of this compound. The compound has been reported in several species within this genus. nih.gov Specifically, it has been identified in Fraxinus mandshurica (Manchurian ash) and its variety Fraxinus mandshurica var. japonica. nih.gov Research has also documented its presence in the leaves of Fraxinus oxycarba. nih.gov The occurrence of this compound in these species is part of a complex profile of phenolic compounds, including other lignans like pinoresinol (B1678388) and fraxiresinol, which are studied for their roles in plant defense, particularly against pests like the Emerald Ash Borer. nih.gov

Pteris laeta

The fern species Pteris laeta has been found to contain derivatives of this compound. nsf.govmdpi.com Specifically, research has led to the isolation of glycosidic forms, such as (+)-(7S, 8R, 7′S, 8′R)-8-hydroxysyringaresinol-8-β-D-xylocoside and (+)-(7R, 8S, 7′S, 8′R)-8-hydroxysyringaresinol-8-β-D-xylocoside, from the roots of this plant. nsf.govtaylorfrancis.com These findings indicate that in Pteris laeta, the compound is present in a modified form, attached to a xylose sugar moiety. nsf.gov

Other Botanical Sources

Beyond the species listed above, this compound and its derivatives have been identified in a variety of other plants. These include:

Olive Tree (Olea europaea) : The compound has been detected in olive stem extracts. nih.govresearchgate.net

Rye (Secale cereale) : It has been reported as one of the lignans present in whole grain rye bran. researchgate.net

Valeriana officinalis : The roots of this medicinal plant have been shown to contain this compound. rsc.org

Kalimeris indica : This herb is another documented source of the compound. mdpi.com

Lianhua Qingwen Capsule : This traditional Chinese medicine formulation, which contains multiple herbs, has been shown to contain this compound. google.comnih.gov

Biosynthetic Origin and Precursor Molecules

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds, including flavonoids, coumarins, and lignans. dokumen.pubnih.gov

Lignans are defined by the coupling of two C6C3 phenylpropanoid units. researchgate.net The biosynthesis of this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols. dokumen.pubnih.gov For syringyl-type lignans like syringaresinol and its derivatives, the key monolignol precursor is sinapyl alcohol . wikipedia.orgnih.gov

The formation of the core lignan (B3055560) structure occurs via oxidative coupling of two monolignol molecules. Specifically, the parent compound, syringaresinol, is formed through the stereospecific, 8-8' oxidative coupling of two sinapyl alcohol radicals. arkat-usa.orgresearchgate.net This reaction is typically mediated by laccase enzymes and guided by dirigent proteins (DIRs), which control the specific stereochemistry of the resulting lignan. nsf.govarkat-usa.org

This compound is subsequently formed through the hydroxylation of the syringaresinol backbone. While the general pathway points to sinapate and ferulate biosynthesis as related dysregulated pathways in Fraxinus species, the specific enzymes responsible for the final hydroxylation step at the C-8 position to yield this compound are not yet fully elucidated. mdpi.com

Accumulation and Distribution within Plant Tissues

The accumulation of this compound within a plant is not uniform and varies between different organs and tissues, reflecting specialized metabolic functions.

Leaves : The compound has been identified in the leaves of Fraxinus species, such as F. oxycarba, where it likely plays a role in defense against herbivores and pathogens. nih.gov

Stems and Phloem : In Fraxinus mandshurica, lignans, including by extension this compound, are found in the phloem tissue. nih.gov In Dendrobium officinale, its glycoside form is extracted from the stems. dokumen.pubwikipedia.org The stem of the olive tree (Olea europaea) is also a source. nih.govresearchgate.net

Roots : The roots of Pteris laeta and Valeriana officinalis are documented to accumulate derivatives of this compound. nsf.govrsc.org

The presence of this lignan in various tissues, from the photosynthetic leaves to the structural stems and absorptive roots, suggests its diverse physiological roles within the plant, likely encompassing defense mechanisms and structural integrity.

Iii. Isolation and Purification Methodologies for Research

Extraction Techniques from Natural Sources

The primary goal of extraction is to efficiently liberate 8-Hydroxysyringaresinol from the plant material. The choice of extraction method depends on several factors, including the nature of the plant matrix, the polarity of the target compound, and the desired yield and purity of the extract.

Solvent extraction is a fundamental and widely used technique for obtaining bioactive compounds from plant materials. nih.gov This method relies on the principle of "like dissolves like," where the solvent's polarity is matched with that of the target compound to maximize its solubility and extraction efficiency. For a polar compound like this compound, polar solvents or mixtures of polar and non-polar solvents are typically employed.

Commonly used solvents for the extraction of phenolic compounds, including lignans (B1203133), are ethanol, methanol (B129727), acetone, and water, or aqueous mixtures of these organic solvents. researchgate.netmdpi.com The selection of the solvent system is crucial and is often optimized based on experimental trials. For instance, studies on other phenolic compounds have shown that varying the concentration of the organic solvent in water can significantly impact the extraction yield. mdpi.com

A general procedure for solvent-based extraction involves the following steps:

Preparation of Plant Material: The plant material is dried and ground into a fine powder to increase the surface area for solvent penetration.

Maceration or Soxhlet Extraction: The powdered material is then subjected to extraction with a chosen solvent. Maceration involves soaking the material in the solvent for a period, often with agitation. Soxhlet extraction, a more efficient method, allows for continuous extraction with fresh solvent. nih.gov

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate, containing the dissolved compounds, is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Table 1: Common Solvents for Extraction of Phenolic Compounds

| Solvent | Polarity | Typical Use |

| Water | High | Extraction of highly polar compounds. |

| Methanol | High | Widely used for extracting polar and moderately polar compounds. |

| Ethanol | High | A common and less toxic alternative to methanol for similar compounds. |

| Acetone | Medium | Often used in aqueous mixtures to extract a broad range of polarities. |

| Ethyl Acetate | Medium-Low | Used for extracting less polar compounds or for liquid-liquid partitioning. |

This table presents common solvents used for the extraction of phenolic compounds, a class to which this compound belongs.

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed. These methods often utilize energy sources like microwaves or ultrasound to facilitate the release of target compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates localized high pressure and temperature, leading to cell disruption and enhanced mass transfer of intracellular compounds into the solvent. nih.govmdpi.com UAE is known for its efficiency at lower temperatures, which helps in preventing the degradation of thermolabile compounds. researchgate.net Studies have shown that UAE can significantly increase the yield of phenolic compounds compared to conventional methods. nih.govnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant material. nih.gov The rapid and targeted heating creates internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. nih.govresearchgate.net This technique is characterized by its high speed and efficiency, often requiring significantly less solvent and time than traditional methods. semanticscholar.orgmdpi.com

Table 2: Comparison of Conventional and Advanced Extraction Techniques

| Feature | Solvent Extraction (Maceration/Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Solvent percolation and dissolution. | Acoustic cavitation. | Dielectric heating. |

| Extraction Time | Long (hours to days). | Short (minutes). | Very short (minutes). |

| Solvent Consumption | High. | Moderate to low. | Low. |

| Efficiency | Moderate. | High. | High. |

| Temperature | Can be high (Soxhlet). | Generally lower. | Can be high but is controlled. |

This interactive table compares key features of different extraction techniques relevant for isolating natural products like this compound.

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating compounds with high resolution. In the context of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the polarity of the compounds. More polar compounds have a lower affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a complex mixture.

For the identification and quantification of this compound, HPLC is often coupled with a mass spectrometer (MS). HPLC-MS/MS is a highly sensitive and specific technique that allows for the determination of the molecular weight and fragmentation pattern of the compound, providing confident identification even in complex matrices. sielc.com

Column chromatography is a fundamental preparative technique used for the large-scale purification of compounds from a crude extract. nih.govresearchgate.net The principle is similar to HPLC, but it is typically performed under lower pressure and with larger particle size stationary phases.

A common stationary phase for the separation of phenolic compounds is silica (B1680970) gel, which is polar. In this normal-phase chromatography, a non-polar solvent system is used as the mobile phase. Compounds are separated based on their polarity, with less polar compounds eluting first. The polarity of the mobile phase is gradually increased (gradient elution) to elute more polar compounds.

Another widely used stationary phase is Sephadex LH-20, a size-exclusion and adsorption-based medium that is effective for separating phenolic compounds. Elution is typically carried out with solvents like methanol or ethanol.

Fractions are collected as the mobile phase passes through the column, and these fractions are then analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the target compound. nih.gov

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. wikipedia.org It utilizes two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through as the mobile phase.

CCC is particularly well-suited for the preparative separation of natural products. wikipedia.org The choice of the two-phase solvent system is critical for successful separation and is based on the partition coefficient (K) of the target compounds. By selecting an appropriate solvent system, compounds with different partition coefficients can be effectively separated. High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that offers faster and more efficient separations.

Iv. Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule. slideshare.netlibretexts.org In the ¹H NMR spectrum of 8-Hydroxysyringaresinol, specific chemical shifts, integration values, and coupling patterns reveal the arrangement of protons. libretexts.orgyoutube.com Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments, which is essential for confirming the carbon skeleton of the molecule. youtube.com The chemical shifts in both spectra are influenced by the local electronic environment of each nucleus, providing clues about nearby functional groups. libretexts.orgyoutube.com

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift values for this compound, which are critical for its identification.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2/6 | 6.58 (s) | 104.5 |

| 2'/6' | 6.58 (s) | 104.5 |

| 3/5-OCH₃ | 3.85 (s) | 56.4 |

| 3'/5'-OCH₃ | 3.85 (s) | 56.4 |

| 7 | 4.68 (d, J=4.2 Hz) | 86.1 |

| 7' | 4.68 (d, J=4.2 Hz) | 86.1 |

| 8 | 4.25 (m) | 72.8 |

| 8' | 4.25 (m) | 72.8 |

| 9 | 3.80 (m), 3.45 (m) | 60.3 |

| 9' | 3.80 (m), 3.45 (m) | 60.3 |

This table is based on generalized data and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight by showing correlations between different nuclei, which helps to establish the connectivity of the molecule. mdpi.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between protons on the furan (B31954) ring and the side chains, helping to piece together the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. hmdb.cacolumbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule's skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net This long-range correlation is invaluable for connecting different fragments of the molecule, such as linking the aromatic rings to the central furan ring system. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This experiment is key to determining the stereochemistry and three-dimensional structure of the molecule. slideshare.net

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.govyoutube.com For this compound, HRMS would be used to confirm the molecular formula C₂₂H₂₆O₉ by matching the experimentally measured mass with the calculated exact mass. elsevierpure.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass are selected and then fragmented to produce smaller ions. sdu.dk The resulting fragmentation pattern provides valuable information about the structure of the original molecule. libretexts.orgresearchgate.net In the analysis of this compound, characteristic fragmentation pathways would reveal the loss of specific side chains or the cleavage of the furan ring, further confirming the proposed structure. usda.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound. nih.govwikipedia.org ESI-MS allows the molecule to be ionized with minimal fragmentation, which is ideal for determining the molecular weight. rsc.org When coupled with liquid chromatography (LC-ESI-MS), it becomes a powerful tool for the analysis of complex mixtures containing this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. compoundchem.com By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic "fingerprint" of a compound. msu.edu The intensity and position of absorption bands in the spectrum correspond to specific types of chemical bonds. pressbooks.pub

In the case of this compound, the IR spectrum reveals key structural features. The presence of hydroxyl (-OH) groups, both phenolic and alcoholic, is indicated by a broad absorption band in the region of 3200-3500 cm⁻¹. orgchemboulder.com The stretching vibrations of the aromatic C-H bonds and the C=C bonds of the benzene (B151609) rings typically appear in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. pressbooks.pub Furthermore, the C-O stretching vibrations of the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ range. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with known standards. msu.edu

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Alcohols, Phenols) | 3500–3200 (broad) | Stretching, H-bonded |

| C-H (Aromatic) | 3100–3000 | Stretching |

| C-H (Aliphatic) | ~2900 | Stretching |

| C=C (Aromatic) | 1600 and 1500–1430 | Stretching |

| C-O (Ethers, Alcohols) | 1300–1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. youtube.com This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are the parts of a molecule that absorb light. youtube.comupi.edu The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). utoronto.ca

For this compound, the aromatic rings constitute the primary chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene rings. Typically, aromatic systems exhibit a strong absorption band (the E-band) and a weaker band (the B-band) at longer wavelengths. The exact position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings. upi.edu For instance, the UV spectrum of the related compound 8-hydroxyquinoline (B1678124) shows distinct absorption maxima. nist.govnih.govresearchgate.net The analysis of the UV-Vis spectrum of this compound can provide valuable information about its electronic structure and the nature of its aromatic systems. utoronto.ca

Table 2: Expected UV-Vis Absorption Maxima for Aromatic Chromophores in this compound

| Chromophore | Expected λmax Range (nm) | Electronic Transition |

|---|---|---|

| Substituted Benzene Ring | 200-230 | π → π* (E-band) |

| Substituted Benzene Ring | 250-290 | π → π* (B-band) |

Chiroptical Techniques (e.g., Electronic Circular Dichroism (ECD) for Stereochemistry)

Chiroptical techniques are indispensable for determining the stereochemistry of chiral molecules like this compound. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. numberanalytics.com Electronic Circular Dichroism (ECD) is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of a molecule. encyclopedia.pubfaccts.de

For complex molecules with multiple stereocenters, such as this compound, experimental ECD spectra are often compared with spectra predicted by computational methods. faccts.de This comparison allows for the assignment of the absolute configuration of the stereocenters. The process typically involves calculating the theoretical ECD spectra for all possible stereoisomers and identifying the one that best matches the experimental data. encyclopedia.pubunits.it The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. ed.ac.uk

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. researchgate.netnih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration. ed.ac.uknih.gov While obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenge, a successful analysis provides the most reliable structural information. researchgate.net For molecules containing only light atoms like carbon, hydrogen, and oxygen, modern techniques and instrumentation have made the determination of absolute configuration more feasible. mit.edu

Computational Approaches in Structural Confirmation

Computational chemistry plays a crucial role in modern structural elucidation, often in tandem with experimental spectroscopic techniques. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate various molecular properties, including optimized geometries, spectroscopic parameters, and chiroptical properties. units.it

In the context of this compound, computational approaches are particularly valuable for:

Conformational Analysis: Identifying the most stable low-energy conformers of the molecule, which is essential for accurate spectral predictions.

Prediction of Spectroscopic Data: Calculating theoretical NMR chemical shifts, IR frequencies, and UV-Vis absorption maxima. These calculated values can be compared with experimental data to confirm the proposed structure.

ECD Spectra Simulation: As mentioned earlier, calculating the ECD spectra for different stereoisomers is a powerful method for assigning the absolute configuration. faccts.deunits.it The accuracy of these calculations depends on the chosen theoretical level and the inclusion of solvent effects. units.it

By integrating computational modeling with experimental data, researchers can achieve a high level of confidence in the structural assignment of complex natural products like this compound.

V. Biosynthesis and Metabolic Pathways

Enzymatic Pathways and Key Enzymes Involved

The biosynthesis of lignans (B1203133) like 8-hydroxysyringaresinol begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into various phenolic compounds. nih.gov A key precursor for many lignans is coniferyl alcohol. nih.gov Through a series of enzymatic steps, two molecules of a monolignol, such as sinapyl alcohol in the case of syringaresinol (B1662434), undergo oxidative coupling. This crucial step is mediated by oxidase enzymes, like laccases, which generate phenoxy radicals. arkat-usa.org

A pivotal class of enzymes known as dirigent proteins (DIRs) then orchestrates the regio- and stereospecific coupling of these monolignol radicals. nih.govnih.gov This directed coupling is essential for the formation of specific lignan (B3055560) structures. In the absence of dirigent proteins, random coupling would lead to a mixture of products. nih.gov The initial coupling of two coniferyl alcohol radicals, for instance, yields pinoresinol (B1678388). arkat-usa.org This can then be further modified by a series of reductase enzymes.

One such key enzyme is phenylcoumaran benzylic ether reductase (PCBER) . nih.govnih.gov PCBER is highly abundant in the xylem of plants like poplar and plays a crucial role in the reduction of phenylcoumaran-type lignans. nih.govnih.gov Specifically, it catalyzes the NADPH-dependent reduction of the 8–5-linked phenylcoumaran structure. nih.govzfin.org This enzymatic action is vital for preventing the accumulation of certain oxidized compounds within the plant. nih.govnih.gov While the direct role of PCBER in the formation of this compound from a syringyl-type precursor is an area of ongoing research, its function highlights the importance of reductase enzymes in modifying the core lignan structure.

The hydroxylation at the C-8 position to form 8-hydroxy derivatives is another critical enzymatic step. Flavin-dependent monooxygenases (FMOs) are a group of enzymes capable of regioselectively introducing a hydroxyl group onto various biologically active compounds, including flavonoids. nih.govresearchgate.net While specific research on the FMO responsible for this compound is limited, the action of these enzymes on similar phenolic structures suggests a likely mechanism for this hydroxylation.

Precursor Incorporation Studies

Precursor incorporation studies, often utilizing radiolabeled compounds, are fundamental to elucidating biosynthetic pathways. nih.govnih.gov These studies involve feeding a plant or cell culture a labeled potential precursor and then tracking the incorporation of the label into the final product. This technique provides direct evidence of the metabolic route. nih.gov

For lignans, studies have confirmed that monolignols are the primary precursors. nih.gov For example, feeding experiments with radiolabeled coniferyl alcohol have demonstrated its incorporation into various lignans. nih.gov In the context of this compound, which is derived from sinapyl alcohol, similar experiments would involve administering labeled sinapyl alcohol to a plant species known to produce this compound. By analyzing the resulting this compound for the presence of the radiolabel, the precursor-product relationship can be definitively established.

Time-course experiments, where the specific activity of the precursor and product are measured over time, can further refine the understanding of the biosynthetic sequence. nih.gov Such studies can reveal the rate of conversion and identify intermediate compounds in the pathway.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of lignans is under tight genetic and molecular control. The genes encoding the biosynthetic enzymes, from the initial steps of the phenylpropanoid pathway to the final tailoring steps, are coordinately regulated. tandfonline.comnih.gov This regulation occurs primarily at the level of gene transcription. nih.gov

Several families of transcription factors are known to play crucial roles in regulating the expression of genes involved in the phenylpropanoid pathway and, by extension, lignan biosynthesis. nih.gov These transcription factors can be influenced by various developmental and environmental cues, allowing the plant to modulate the production of these compounds in response to specific needs, such as defense against pathogens or structural support. arkat-usa.org

For instance, the overexpression of certain transcription factors, such as MYB58, has been shown to enhance the metabolic flow through the phenylpropanoid pathway, leading to increased production of monolignols. nih.gov Furthermore, the expression of genes encoding key enzymes like ferulate 5-hydroxylase (F5H) can be manipulated to increase the availability of specific monolignol precursors, such as sinapyl alcohol. nih.gov The genetic engineering of these regulatory and biosynthetic genes offers a powerful tool for increasing the production of specific lignans in plants. nih.govtandfonline.com The discovery of dirigent proteins has added another layer of complexity to the molecular regulation of lignan biosynthesis, as the expression of these genes determines the specific type of lignan that is formed. nih.gov

Biotransformation and Degradation Pathways

Once synthesized, this compound is not necessarily a static end product. It can be subject to further biotransformation or degradation by the plant itself or by other organisms, particularly fungi.

Biotransformation can involve processes such as glycosylation, where a sugar moiety is attached to the molecule. This can alter the solubility, stability, and biological activity of the compound. For example, the lignan secoisolariciresinol (B192356) is often found in its glycosylated form, secoisolariciresinol diglucoside (SDG). nih.gov

Degradation of lignans is a key process in carbon cycling, and fungi are particularly adept at breaking down these complex phenolic compounds. Fungal degradation of lignans often involves extracellular enzymes, such as laccases and peroxidases, which can oxidatively cleave the various linkages within the lignan structure. The ability to degrade lignans varies significantly among different fungal species.

The study of biotransformation and degradation pathways is crucial for understanding the ecological fate of this compound and for potential biotechnological applications. For example, microbial systems could be engineered to produce specific modified lignans or to break them down for the production of other valuable chemicals.

Vi. Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 8-Hydroxysyringaresinol

While a definitive total synthesis of this compound has not been extensively reported in peer-reviewed literature, plausible synthetic routes can be postulated based on established methodologies for the synthesis of related lignans (B1203133). A potential strategy could involve the dimerization of a C6-C3 monomeric unit, such as a derivative of sinapic acid or sinapyl alcohol, which are common precursors in lignan (B3055560) biosynthesis.

A hypothetical retrosynthetic analysis would disconnect the central furofuran ring system at the C7-O-C7' and C9-O-C9' ether linkages, leading back to two molecules of a suitably protected and functionalized coniferyl or sinapyl alcohol derivative. The key step would be a stereoselective oxidative coupling to form the C8-C8' bond, followed by intramolecular cyclization to construct the furofuran core. The introduction of the hydroxyl group at the C8 position could be envisioned as a late-stage oxidation of the syringaresinol (B1662434) scaffold. Challenges in such an approach would include achieving the desired stereocontrol at the multiple chiral centers and the regioselective introduction of the C8-hydroxyl group.

Semisynthesis from Related Lignan Scaffolds

A more practical and widely explored approach to obtaining this compound is through the semisynthesis from more abundant, structurally related lignans. Syringaresinol, which possesses the same core furofuran structure but lacks the C8-hydroxyl group, is a logical and common starting material. nih.gov

The key transformation in this semisynthetic route is the selective introduction of a hydroxyl group at the C8 position of the syringaresinol core. This could potentially be achieved through a variety of modern synthetic methods. One possible route involves a directed C-H activation/oxidation strategy, where a directing group temporarily installed on the molecule guides a metal catalyst to selectively functionalize the C8-H bond. Alternatively, a free-radical-mediated hydroxylation could be employed, though this may suffer from a lack of regioselectivity. The choice of reaction conditions, including the oxidant and catalyst, would be critical to achieving a successful and efficient transformation with minimal side products.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and derivatives of this compound is a cornerstone of medicinal chemistry efforts to understand how the molecule's structure relates to its biological activity. These structure-activity relationship (SAR) studies guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.commdpi.comresearchgate.net

Glycosylation, the attachment of a sugar moiety to the aglycone core, can significantly impact the solubility, bioavailability, and biological activity of a natural product. The synthesis of glycosylated derivatives of this compound, such as xylosides and glucosides, can be achieved through both chemical and enzymatic methods.

Chemical glycosylation often employs the Koenigs-Knorr reaction or its modern variants. nih.gov This involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with the hydroxyl group of this compound in the presence of a promoter, such as a silver or mercury salt. Subsequent deprotection of the sugar and aglycone protecting groups yields the desired glycoside.

Enzymatic synthesis offers a green and highly selective alternative. rsc.orghyphadiscovery.comnih.gov Glycosyltransferases or engineered glycosidases can be used to catalyze the formation of the glycosidic bond with high stereoselectivity, often without the need for extensive protecting group chemistry. For instance, UDP-glycosyltransferases (UGTs) are known to catalyze the formation of a wide range of glycosides in nature and can be harnessed for the in vitro synthesis of these derivatives.

A summary of potential glycosylated derivatives is presented in the table below.

| Derivative Name | Sugar Moiety | Potential Synthetic Method |

| This compound-O-β-D-glucoside | Glucose | Koenigs-Knorr reaction, Enzymatic (UGT) |

| This compound-O-β-D-xyloside | Xylose | Koenigs-Knorr reaction, Enzymatic |

| This compound-O-β-D-glucuronide | Glucuronic acid | Chemical glucuronidation, Enzymatic (UGT) |

Modification of the oxidation state of the this compound scaffold can lead to new analogues with altered biological profiles. For example, oxidation of the secondary alcohol at C8 to a ketone would yield 8-oxosyringaresinol. This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation or degradation of the sensitive lignan core.

Conversely, reduction of the aromatic rings or other functional groups could also be explored. However, such transformations would likely require harsh conditions that could lead to the decomposition of the furofuran ring system.

The phenolic hydroxyl groups and the C8-hydroxyl group of this compound are amenable to derivatization as ethers and esters. These modifications can modulate the lipophilicity and hydrogen-bonding capacity of the molecule, which can in turn affect its biological activity and pharmacokinetic properties.

Ester derivatives can be readily prepared by reacting this compound with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. A variety of ester groups, from simple acetates to more complex long-chain fatty acid esters, can be introduced in this manner.

Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide. This method can be used to introduce a range of alkyl or substituted alkyl groups onto the phenolic or C8-hydroxyl positions.

A summary of potential ether and ester derivatives is presented in the table below.

| Derivative Type | Functional Group | Potential Reagents |

| Acetate Ester | -OCOCH₃ | Acetic anhydride, pyridine |

| Benzoate Ester | -OCOC₆H₅ | Benzoyl chloride, base |

| Methyl Ether | -OCH₃ | Methyl iodide, base |

| Benzyl Ether | -OCH₂C₆H₅ | Benzyl bromide, base |

Enzymatic Synthesis of this compound and its Derivatives

The use of enzymes in the synthesis of complex natural products is a rapidly growing field, offering advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. For this compound, enzymatic methods could be envisioned for both the formation of the core structure and its subsequent derivatization.

The key C8-hydroxylation step in the semisynthesis from syringaresinol could potentially be achieved using a cytochrome P450 monooxygenase or another hydroxylase enzyme. These enzymes are known to catalyze the selective hydroxylation of a wide range of substrates in biological systems. The identification and engineering of a suitable enzyme for this specific transformation would be a significant advancement.

As mentioned previously, enzymatic methods, particularly using glycosyltransferases, are highly effective for the synthesis of glycosylated derivatives. rsc.orghyphadiscovery.com These biocatalytic approaches can provide access to specific glycosides that may be difficult to obtain through chemical synthesis.

Vii. Biological Activities and Mechanistic Investigations

In Vitro Pharmacological Investigations

In vitro studies provide a foundational understanding of a compound's biological effects at a cellular and molecular level. The following sections detail the key pharmacological activities of 8-Hydroxysyringaresinol that have been investigated using established cell-based and biochemical assays.

Glutamate-induced neurotoxicity is a key pathological mechanism in various neurodegenerative diseases. It involves the overstimulation of glutamate (B1630785) receptors, leading to excessive calcium influx, oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. nih.govmdpi.com The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model to study neuronal differentiation and neuroprotective effects because these cells share many characteristics with neurons. mdpi.com

When investigating potential neuroprotective agents against glutamate-induced toxicity in PC12 cells, researchers typically assess several key parameters. These include cell viability, the release of lactate (B86563) dehydrogenase (LDH) as a marker of cell damage, and markers of apoptosis such as DNA condensation, caspase-3 activation, and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.govsciopen.com Furthermore, the generation of reactive oxygen species (ROS) and the status of intracellular antioxidant systems, like the glutathione (B108866) (GSH) pathway, are crucial endpoints. nih.govsciopen.com Some compounds exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov

While the protective effects of various lignans (B1203133) and natural compounds against glutamate-induced cytotoxicity in PC12 cells have been documented, specific studies investigating the neuroprotective mechanisms of this compound in this particular model were not available in the reviewed literature. Therefore, its specific effects on these neuroprotective pathways remain to be elucidated.

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in numerous diseases. This activity is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.come3s-conferences.orgnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to these stable radicals results in a color change that can be measured spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. nih.govresearchgate.net

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating cellular antioxidant pathways. A key pathway is the Nrf2-Keap1 system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the transcription of various protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

Specific data on the free radical scavenging capacity of this compound, including its IC50 values in DPPH and ABTS assays, were not available in the reviewed scientific literature. Similarly, its specific effects on cellular antioxidant pathways such as the Nrf2 pathway have not been detailed.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | Data not available in reviewed sources |

| ABTS Radical Scavenging | Data not available in reviewed sources |

Chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory response, and when activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators. nih.gov One of the most important of these is nitric oxide (NO), synthesized by the enzyme inducible nitric oxide synthase (iNOS). nih.govmdpi.com While NO is crucial for host defense, its overproduction can lead to tissue damage. nih.gov Therefore, the inhibition of NO production in LPS-stimulated macrophage cell lines, such as RAW 264.7, is a standard in vitro method for screening compounds for potential anti-inflammatory activity. nih.govmdpi.com The IC50 value for NO inhibition is a common metric used to quantify this activity.

In addition to suppressing NO, anti-inflammatory compounds can also reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2). nih.gov The molecular mechanisms often involve the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and Akt pathways. nih.gov

Although the anti-inflammatory properties of many natural compounds have been characterized, specific research findings detailing the inhibitory effect of this compound on nitric oxide production in activated macrophages were not found in the reviewed literature.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Mediator | IC50 Value (µM) |

|---|---|---|

| RAW 264.7 | Nitric Oxide (NO) Production | Data not available in reviewed sources |

The evaluation of a compound's antiproliferative and cytotoxic effects against cancer cell lines is a primary step in the discovery of new anticancer agents. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cell viability and proliferation. The results are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which represents the concentration of the compound that reduces cell viability or growth by 50%. mdpi.commdpi.com

Studies often include a panel of cancer cell lines from different tissues, such as the A549 (human lung carcinoma), HCT116 (human colon cancer), and HeLa (human cervical cancer) cell lines, to assess the compound's spectrum of activity. researchgate.netmdpi.com A high degree of selectivity, where a compound is more toxic to cancer cells than to normal cells, is a desirable characteristic for a potential anticancer drug. mdpi.com

A study on a series of hydroxystearic acid regioisomers reported that 8-HSA, a different compound, showed no inhibitory activity against a panel of human cancer cell lines, including HeLa and HCT116. mdpi.com However, specific data on the cytotoxic and antiproliferative effects of this compound against cancer cell lines were not available in the reviewed scientific literature.

Table 3: Cytotoxic Activity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | Data not available in reviewed sources |

| HCT116 (Colon) | Data not available in reviewed sources |

| HeLa (Cervical) | Data not available in reviewed sources |

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipids, including leukotrienes. nih.govmdpi.com These molecules are potent mediators of inflammation and allergic reactions. mdpi.com The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key target for the development of anti-inflammatory drugs. nih.gov The inhibitory activity of a compound against LOX is determined by measuring the reduction in the formation of the enzyme's product in the presence of the compound. The potency of inhibition is quantified by the IC50 value. nih.govresearchgate.net

While various natural and synthetic compounds have been identified as LOX inhibitors, specific studies evaluating the modulatory effect of this compound on lipoxygenase activity were not found in the reviewed literature.

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 Value (µM) |

|---|---|

| Lipoxygenase (LOX) | Data not available in reviewed sources |

Immunomodulators are substances that can either enhance or suppress the immune response. The acquired immune response is primarily mediated by T and B lymphocytes. nih.gov T-cells are responsible for cell-mediated immunity, with CD4+ helper T-cells orchestrating the immune response and CD8+ cytotoxic T-cells killing infected or cancerous cells. B-cells are responsible for humoral immunity through the production of antibodies. nih.gov

The immunomodulatory effects of a compound can be assessed by studying its impact on the proliferation, differentiation, and function of these immune cells in vitro. For example, studies may investigate how a compound affects T-cell activation, the production of cytokines by different T-cell subsets, or the activation and proliferation of B-cells. nih.govnih.gov

Investigations into the effects of natural products on immune function are an active area of research. However, specific studies detailing the immunomodulatory effects of this compound on immune cells such as T-cells and B-cells were not available in the reviewed scientific literature.

In Vivo Studies Using Animal Models

Direct experimental evidence from in vivo studies using purified this compound is not extensively documented in publicly available research. Much of the current understanding is inferred from studies on plant extracts known to contain this and other related lignans.

Models for Neuroprotection Research

Specific in vivo studies using animal models to evaluate the direct neuroprotective efficacy of isolated this compound are not prominent in the reviewed literature. However, related compounds and plant extracts containing lignans have shown promise in this area. For instance, studies on other polyphenols have demonstrated neuroprotective effects in animal models of diabetic neuropathy and stroke by reducing oxidative stress and cell death. nih.govnih.gov Extracts from plants containing syringaresinol (B1662434) derivatives have been investigated for anti-aging properties in mouse models, where they were found to influence pathways related to apoptosis and cell survival, such as the Bcl-2/Bax ratio and Akt phosphorylation. nih.gov

Models for Inflammation Studies

While direct studies on this compound are scarce, extracts from Fraxinus excelsior, which contains the compound, have been evaluated in a rat model of rheumatoid arthritis. nih.gov These studies indicated that the extract could reduce synovial hyperplasia and the infiltration of inflammatory cells. nih.gov Similarly, traditional medicinal formulas containing this compound are recognized for their anti-inflammatory properties. biorxiv.orgresearchgate.net The general anti-inflammatory potential of phytoconstituents is often evaluated in models like carrageenan-induced paw edema or dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, which assess the modulation of inflammatory pathways and mediators. nih.govnih.gov

Models for Oxidative Stress Research

The modulation of oxidative stress by isolated this compound in animal models has not been specifically detailed. However, research on Fraxinus extracts containing the compound shows a reduction in oxidative stress markers. In one study, the extract helped regulate oxidative stress by increasing glutathione (GSH) levels and reducing malondialdehyde (MDA) accumulation in rats. nih.gov The brain's high susceptibility to oxidative injury makes this a critical area of research for neurodegenerative diseases. nih.gov The impact of oxidative stress is often investigated by measuring biomarkers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govnih.gov

Models for Cancer Research (Preclinical Efficacy)

There is limited specific information from preclinical animal models regarding the efficacy of isolated this compound in cancer research. Preclinical cancer research often utilizes various animal models, including xenografts and genetically engineered models, to assess the potential of compounds to inhibit tumor growth and progression. nih.gov While some related lignans and polyphenols have been studied for their anti-tumor effects, dedicated in vivo studies on this compound are not well-documented in the available literature.

Molecular Mechanisms of Action (MOA)

The precise molecular mechanisms of this compound are still under investigation. Research into the signaling pathways modulated by this compound is often extrapolated from studies on complex extracts or structurally similar molecules.

Receptor Binding and Signaling Pathways

Currently, there is no specific information available from receptor binding assays for this compound. The molecular actions of many natural polyphenols are mediated through their interaction with key signaling pathways that regulate inflammation, oxidative stress, and cell survival.

Investigation into extracts and related compounds suggests potential interactions with several critical pathways:

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. nih.gov Studies on other polyphenols have shown they can counteract the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. nih.govnih.gov For example, the related lignan (B3055560) pinoresinol (B1678388) has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-activated microglia. biorxiv.org The derivatives of gingerol and shogaol have also exhibited anti-inflammatory effects by regulating NF-κB signaling in a colitis mouse model. nih.gov

Nrf2 Signaling: The Nrf2 pathway is a primary defense mechanism against oxidative stress. nih.gov Some polyphenols exert their antioxidant effects by activating Nrf2, which in turn upregulates antioxidant enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov For instance, hydroxytyrosol, another polyphenol, has been shown to alleviate intestinal oxidative damage by activating the Nrf2 signaling pathway. nih.gov

MAPK and PI3K/Akt Signaling: Mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades are crucial in regulating cellular processes including proliferation, apoptosis, and stress responses. researchgate.netnih.govnih.gov The anti-aging effects of some syringaresinol derivatives have been linked to the modulation of Akt phosphorylation. nih.gov Furthermore, the PI3K/Akt pathway is known to be a downstream target for many natural compounds and can influence Nrf2 signaling, thereby linking cell survival and antioxidant responses. nih.govnih.gov

Disclaimer: Due to the limited availability of direct experimental data for isolated this compound in the specified in vivo models, data tables summarizing research findings could not be generated. The information provided is based on studies of extracts containing the compound or on structurally related molecules, and these findings may not be directly attributable to this compound alone.

Gene Expression and Protein Regulation

Lignan compounds, including syringaresinol, have been shown to exert significant influence over the expression of various genes and the regulation of key proteins involved in inflammatory processes. This regulation is primarily achieved through the modulation of critical signaling pathways.

Research has demonstrated that syringaresinol can effectively suppress the expression of several pro-inflammatory genes. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. medchemexpress.comnih.gov The activation of NF-κB typically leads to the transcription of a host of pro-inflammatory genes. By inhibiting this pathway, syringaresinol can downregulate the expression of these genes, thereby mitigating the inflammatory cascade.

Furthermore, syringaresinol has been observed to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is another crucial regulator of cellular processes, including inflammation. By influencing this pathway, syringaresinol can further control the expression of inflammatory mediators.

The table below summarizes the observed effects of syringaresinol on the expression of key inflammatory genes and proteins.

| Gene/Protein | Effect of Syringaresinol | Signaling Pathway Implicated |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression | NF-κB |

| Cyclooxygenase-2 (COX-2) | Suppression | NF-κB |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | NF-κB |

| Interleukin-1beta (IL-1β) | Suppression | NF-κB |

| Interleukin-6 (IL-6) | Suppression | NF-κB |

| Interleukin-8 (IL-8) | Suppression | NF-κB |

| Aggrecan | Ameliorated Degradation | NF-κB |

| Collagen II | Ameliorated Degradation | NF-κB |

Interaction with Intracellular and Extracellular Targets

The inhibition of the NF-κB pathway suggests that syringaresinol may directly or indirectly interact with key proteins in this pathway, such as the IκB kinase (IKK) complex or NF-κB itself, preventing its translocation to the nucleus and subsequent activation of gene transcription. nih.gov Similarly, its influence on the MAPK pathway indicates potential interactions with upstream kinases such as p38 MAPK or JNK.

It is important to note that many phenolic compounds, including lignans, are known to exert their effects through multiple mechanisms, including antioxidant activity, which can indirectly influence signaling pathways by quenching reactive oxygen species (ROS) that act as signaling molecules.

The table below outlines the potential intracellular targets of syringaresinol based on its observed biological activities.

| Potential Target | Signaling Pathway | Implied Interaction |

| IκB kinase (IKK) complex | NF-κB | Inhibition of IKK activity, preventing IκBα phosphorylation and degradation. |

| Nuclear Factor-kappa B (NF-κB) | NF-κB | Potential direct inhibition of NF-κB DNA binding or nuclear translocation. |

| Mitogen-activated protein kinases (e.g., p38, JNK) | MAPK | Modulation of kinase activity, affecting downstream signaling events. |

At present, there is limited information regarding the specific extracellular targets of this compound or syringaresinol. The primary mechanisms of action appear to be centered on intracellular signaling cascades.

Viii. Research Applications and Future Directions

Role in Natural Product-Based Drug Discovery Research

There is currently no publicly available research that specifically investigates 8-Hydroxysyringaresinol as a lead compound or a significant molecule in natural product-based drug discovery programs. While the broader class of lignans (B1203133), to which syringaresinol (B1662434) and its derivatives belong, has been a source of bioactive compounds, the specific hydroxylated form, this compound, has not been the subject of such focused studies. The potential biological activities, such as antioxidant, anti-inflammatory, or anticancer properties, which are often associated with lignans, have not been specifically determined for this compound.

Potential as a Research Probe for Biological Systems

The utility of a molecule as a research probe hinges on its ability to selectively interact with a biological target, often with features that allow for detection, such as fluorescence. There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized as a research probe to investigate biological systems or pathways. Its intrinsic properties that might lend themselves to such applications, including its binding affinity and selectivity for specific proteins or cellular components, remain uncharacterized.

Advanced Biotechnological Approaches for Compound Production

The biosynthesis of lignans in plants involves complex enzymatic pathways. However, research into the specific biotechnological production of this compound is not documented. While metabolic engineering and synthetic biology approaches are increasingly used to produce high-value natural products in microbial hosts, these advanced techniques have not yet been applied to the synthesis of this particular compound. The enzymes and genetic pathways required for its production have not been elucidated, which is a prerequisite for developing any biotechnological manufacturing process.

Computational Chemistry and In Silico Modeling Studies

Computational tools are invaluable in modern chemical research for predicting molecular properties, understanding interactions with biological targets, and guiding experimental work. A search for in silico modeling or computational chemistry studies focused on this compound has not returned any specific results. Therefore, data on its molecular dynamics, quantum mechanical properties, or docking simulations with potential protein targets are not available.

Emerging Research Avenues for this compound

Given the foundational lack of research on this compound, any discussion of emerging research avenues would be purely speculative. The initial steps of isolating or synthesizing the compound in sufficient quantities for screening and characterization would need to be undertaken before any advanced research directions could be meaningfully proposed.

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Guidance : Combine RNA-seq data (differential expression analysis via DESeq2) with LC-MS-based metabolomics (XCMS processing). Use pathway enrichment tools (KEGG, Reactome) to identify synergistic networks. Validate findings with CRISPR-Cas9 knockouts of candidate genes .

Methodological Resources

- Data Presentation : Include raw data in appendices and processed data in main texts. Use SI units and adhere to journal-specific formatting (e.g., ACS Style for chemistry) .

- Literature Review : Leverage bibliometric tools (VOSviewer, CiteSpace) to map research trends and identify knowledge gaps. Filter Web of Science records using keywords like "lignan bioactivity" and "syringaresinol derivatives" .

- Statistical Analysis : Report p-values with effect sizes (Cohen’s d) and confidence intervals. Use R or Python (SciPy) for robust statistical modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.